molecular formula C22H26N2O5S B2971080 tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate CAS No. 1207048-07-4

tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate

Cat. No. B2971080
CAS RN: 1207048-07-4
M. Wt: 430.52
InChI Key: IDJVUPVPRQWUDR-UHFFFAOYSA-N
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Description

“tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is a chemical compound that can be used for pharmaceutical testing . It is available for purchase as a high-quality reference standard .

Scientific Research Applications

DEGRADATION PATHWAYS

Research by Stefan, Mack, and Bolton (2000) on the degradation pathways of methyl tert-butyl ether (MTBE) via the UV/H2O2 process reveals insights into the breakdown of tert-butyl compounds. This study could provide a foundational understanding of how similar tert-butyl structures, including the compound of interest, might undergo environmental degradation or be processed in waste treatment scenarios. The detailed reaction mechanisms proposed could inform research on the stability and lifecycle of tert-butyl [7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate in various environmental conditions (Stefan, Mack, & Bolton, 2000).

SYNTHESIS AND CHARACTERIZATION

The synthesis and characterization of bosentan monohydrate, as reported by Kaur et al. (2012), involves a compound with a pyrimidinyl structure similar to the one of interest. This research might offer valuable insights into synthetic routes and structural analyses applicable to this compound. Understanding the crystal packing and hydrogen bonding interactions could aid in the design and synthesis of new compounds with enhanced stability or functionality (Kaur et al., 2012).

ANTIBACTERIAL ACTIVITY

A study on the synthesis, redox properties, and antibacterial activity of compounds containing benzotriazole, cyclic amides, and pyrimidine derivatives by Koshelev et al. (2020) could inform potential biomedical applications of this compound. The examination of redox properties and the antibacterial activity against Staphylococcus aureus might suggest pathways for utilizing the compound in developing new antibacterial agents or materials with specific redox characteristics (Koshelev et al., 2020).

properties

IUPAC Name

tert-butyl 2-[7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-6-27-16-9-8-14(10-17(16)28-7-2)15-12-30-20-19(15)23-13-24(21(20)26)11-18(25)29-22(3,4)5/h8-10,12-13H,6-7,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDJVUPVPRQWUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)OC(C)(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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